Rupatadine Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182349-12-8 | |
| Record name | Rupatadine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rupatadine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUPATADINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Rupatadine Fumarate
Elucidation of Antihistaminic Actions of Rupatadine (B1662895) Fumarate (B1241708)
Rupatadine's antihistaminic activity is central to its therapeutic efficacy, primarily mediated by its strong antagonism of the H1 receptor. wikipedia.orgnih.gov
Rupatadine functions as a selective peripheral histamine (B1213489) H1-receptor antagonist. In vitro studies have characterized its binding affinity to the H1 receptor. For instance, in guinea pig cerebellar membrane binding assays, rupatadine demonstrated a dissociation constant (Ki) of 102 nM. In the same model, the inhibitory concentration (IC50) required to inhibit 50% of receptor activity was significantly lower at 26 nM, indicating potent H1 receptor blockade. nih.govdustri.com
Comparative studies highlight rupatadine's efficacy in inhibiting histamine-induced contractions in guinea pig ileum, with an IC50 of 3.8 nM. This indicates a higher effectiveness compared to other antihistamines such as cetirizine (B192768) (IC50 = 90 nM), loratadine (B1675096) (IC50 = 286 nM), and terfenadine (B1681261) (IC50 = 362 nM) in this model. Rupatadine has shown selectivity for H1 receptors, with no observed effects on acetylcholine, serotonin, or leukotriene receptors dustri.comselleckchem.com.
The binding affinity of rupatadine to human H1 receptors has been reported with a pKi of 8.4 ± 0.1. While desloratadine (B1670295) shows a higher binding affinity (pKi = 9.1 ± 0.1), rupatadine demonstrates a prolonged residence time at the H1 receptor, which contributes to its sustained therapeutic effect nih.gov.
An overview of H1 receptor binding affinities for rupatadine and comparative antihistamines is presented in Table 1.
| Compound | Receptor Target | Ki (nM) | IC50 (nM) | pA2 Value | Reference |
| Rupatadine | H1 receptor | 102 | 26 | 9.29 ± 0.06 | dustri.comselleckchem.com |
| Desloratadine | H1 receptor | 51 | selleckchem.com | ||
| Loratadine | H1 receptor | 127 | 196 | nih.govdustri.com | |
| Terfenadine | H1 receptor | 144 | 267 | nih.govdustri.com | |
| Cetirizine | H1 receptor | 90 | dustri.com | ||
| Fexofenadine | H1 receptor | 246 | selleckchem.com |
Studies have shown that desloratadine, a major metabolite, exhibits 1.2 to 2 times higher potency in H1 antihistamine activity compared to rupatadine itself. The half-life of desloratadine (approximately 27 hours) and 3-hydroxydesloratadine (B129375) (32.97–36.01 hours) are significantly longer than that of rupatadine (5.8-5.9 hours), suggesting that these metabolites contribute to the sustained clinical effects observed with once-daily dosing of rupatadine. nih.govnih.govfrontiersin.orgwikipedia.orgresearchgate.netpimr.pl
H1 Receptor Antagonism and Binding Affinity Profiles of Rupatadine Fumarate
Platelet-Activating Factor (PAF) Receptor Antagonism of this compound
Beyond its antihistaminic properties, rupatadine also acts as a potent antagonist of the Platelet-Activating Factor (PAF) receptor. wikipedia.orgnih.govnih.gov This dual mechanism is considered particularly relevant in the treatment of allergic symptoms, as PAF is a potent lipid mediator involved in various inflammatory and allergic reactions. dustri.comresearchgate.netmdpi.com
In vitro studies have consistently demonstrated rupatadine's ability to antagonize PAF. It competitively inhibits PAF-induced platelet aggregation in washed rabbit platelets (WRP) with a pA2 value of 6.68 ± 0.08 and in human platelet-rich plasma (HPRP) with an IC50 of 0.68 µM. Notably, rupatadine does not affect platelet aggregation induced by ADP or arachidonic acid, indicating a selective action on PAF receptors. nih.govdustri.comselleckchem.comnih.gov
In vivo evidence further supports its PAF receptor blocking activity. Rupatadine has been shown to effectively inhibit PAF-induced hypotension in rats (ID50 = 0.44 mg/kg i.v.) and bronchoconstriction in guinea pigs (ID50 = 9.6 µg/kg i.v.). selleckchem.comnih.govapexbt.com It also potently inhibits PAF-induced mortality in mice (ID50 = 0.31 mg/kg i.v. and 3.0 mg/kg p.o.) and endotoxin-induced mortality in mice and rats. nih.govapexbt.com
Rupatadine's anti-PAF activity has been compared with other compounds. In models evaluating thrombocyte aggregation, rupatadine's anti-PAF activity was found to be lower than specific PAF antagonists such as WEB-2086 and Ginkgolide B. However, it demonstrated significantly higher anti-PAF activity than several other antihistamines, including loratadine, ketotifen, mepyramine, cetirizine, or terfenadine. nih.gov For instance, rupatadine (IC50 = 0.0096 mg/kg) was 30 times more effective than loratadine (IC50 ≥ 0.3 mg/kg) in preventing PAF-induced bronchospasms and conjunctivitis in guinea pigs. dustri.com In preventing PAF-induced hypotension in normotensive rats, rupatadine (IC50 0.44 mg/kg) was 10 times more effective than loratadine (IC50 > 5 mg/kg). dustri.com
Table 2 provides a comparison of PAF antagonistic potency for rupatadine against other agents.
| Compound | Model | IC50 (µM) | ID50 (mg/kg i.v.) | Reference |
| Rupatadine | Washed rabbit platelets (WRP) | 0.2 | nih.govdustri.com | |
| Rupatadine | Human platelet-rich plasma (HPRP) | 0.68 | nih.govdustri.comselleckchem.comnih.gov | |
| Rupatadine | PAF-induced hypotension (rats) | 0.44 | dustri.comselleckchem.comnih.govapexbt.com | |
| Rupatadine | PAF-induced bronchoconstriction (guinea pigs) | 0.0096 (mg/kg) | dustri.com | |
| WEB-2086 | PAF receptor binding (rabbit platelets) | 0.55* | nih.govcenmed.commedchemexpress.com | |
| Ginkgolide B | nih.govtermedia.pl | |||
| Loratadine | PAF-induced hypotension (rats) | > 5 | dustri.com |
*Ki value, not IC50, for WEB-2086 in the context of rupatadine's Ki for PAFR, to represent receptor interaction. nih.govcenmed.commedchemexpress.com
In Vitro and In Vivo Evidence for PAF Receptor Blockade by this compound
Anti-inflammatory and Anti-Allergic Properties of this compound Beyond Direct Receptor Antagonism
Beyond its direct antagonism of H1 and PAF receptors, rupatadine exhibits a range of broader anti-inflammatory and anti-allergic properties. wikipedia.orgnih.govresearchgate.netactasdermo.org These effects contribute significantly to its therapeutic benefits in allergic disorders. nih.govresearchgate.netresearchgate.net
Rupatadine has been shown to inhibit the degranulation of mast cells, which are crucial in the release of histamine and other inflammatory mediators in allergic reactions. This inhibition occurs in response to both immunological and non-immunological stimuli. wikipedia.orgnih.govfrontiersin.orgactasdermo.orgjiaci.orghres.ca Studies in dispersed canine skin mast cells and the human mast cell line HMC-1 have demonstrated rupatadine's ability to inhibit histamine and TNF-α release. nih.govdustri.com
Furthermore, rupatadine can inhibit the release of various pro-inflammatory cytokines, including interleukin (IL)-5, IL-6, IL-8, tumor necrosis factor (TNF)-α, and granulocyte-macrophage colony-stimulating factor (GM-CSF) from activated human lymphocytes and mast cell lines. wikipedia.orgnih.govmdpi.comtermedia.plactasdermo.orgjiaci.org It also interferes with eosinophil and neutrophil chemotaxis, reducing the migration of these inflammatory cells to sites of allergic inflammation. nih.govmdpi.comactasdermo.org For example, rupatadine was found to be more effective than other antihistamines like cetirizine, fexofenadine, loratadine, and mizolastine (B1677215) in inhibiting PAF- and LTB4-induced human neutrophil chemotaxis. nih.gov
Modulation of Mast Cell Degranulation by this compound
This compound effectively inhibits the degranulation of mast cells, a critical process in the initiation of allergic reactions. Studies have shown that rupatadine blocks isolated mast cell degranulation in sensitized dogs, with effects comparable to, and in some models, even greater than, other antihistamines like loratadine nih.govdustri.com. This inhibition extends to the release of various inflammatory mediators. For instance, rupatadine has been observed to inhibit the release of leukotriene C4 (LTC4) from peritoneal rat mast cells dustri.com. Furthermore, it suppresses the release of tumor necrosis factor (TNF)-α from human mast cell lines nih.govdustri.com. This action contributes to the beneficial role of rupatadine in the late phase of allergic reactions nih.gov. Research indicates that rupatadine's inhibitory effect on mast cell degranulation, particularly PAF-induced degranulation, is also seen in human mast cell lines (LAD2 and hLMCs), distinguishing it from some other antihistamines like desloratadine, which did not show consistent inhibitory effects jiaci.org.
Table 1: Effects of Rupatadine on Mast Cell Degranulation
| Mediator Inhibited | Cell Type/Model | Key Finding | Reference |
| Histamine | Sensitized dogs | Blocks degranulation, comparable to loratadine. nih.gov | nih.gov |
| LTC4 | Peritoneal rat mast cells | Inhibits release. dustri.com | dustri.com |
| TNF-α | Human mast cell lines | Inhibits release. nih.govdustri.com | nih.govdustri.com |
| Histamine, β-hexosaminidase | LAD2 and hLMCs (PAF-induced) | Consistently inhibited degranulation. jiaci.org | jiaci.org |
Inhibition of Eosinophil Chemotaxis by this compound
This compound demonstrates significant inhibitory effects on eosinophil chemotaxis, a process integral to the inflammatory component of allergic responses. At concentrations ranging from 10 to 100 nM, rupatadine inhibits human eotaxin-induced eosinophil chemotaxis nih.gov. This effect has been shown to be more pronounced than that of other antihistamines such as cetirizine, fexofenadine, loratadine, and mizolastine in certain models nih.gov. Beyond eosinophils, rupatadine also inhibits chemotaxis of other inflammatory cells, including PAF- and LTB4-induced human neutrophil chemotaxis nih.gov. The anti-allergic activity of rupatadine in inhibiting eosinophil chemotaxis has been observed both in vitro and in vivo frontiersin.orgactasdermo.org.
Regulation of Pro-inflammatory Cytokine Release (e.g., IL-5, IL-6, IL-8, TNF-α, GM-CSF) by this compound
This compound modulates the secretion of various pro-inflammatory cytokines, playing a role in dampening the inflammatory cascade associated with allergic reactions. Studies have observed the inhibition of the secretion of cytokines such as interleukin (IL)-5, IL-6, IL-8, granulocyte-macrophage colony-stimulating factor (GM-CSF), and TNF-α termedia.plnih.govdustri.com. This regulatory effect has been noted in activated human lymphocytes and mast cell lines termedia.plnih.govdustri.comlarvol.com. Specifically, rupatadine has been shown to reduce TNF-α levels in human mast cell lines and in models of lung fibrosis nih.govdustri.comresearchgate.net. The suppression of these cytokines contributes to its anti-inflammatory efficacy termedia.plnih.gov.
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | Cell Type/Model | Key Finding | Reference |
| IL-5 | Human lymphocytes | Inhibition of secretion. termedia.plnih.govdustri.com | termedia.plnih.govdustri.com |
| IL-6 | Human lymphocytes, Activated T lymphocytes, HUVEC line, Human alveoli | Inhibition of secretion; reduced production. termedia.plnih.govdustri.comlarvol.com | termedia.plnih.govdustri.comlarvol.com |
| IL-8 | Human lymphocytes, HUVEC line, Human alveoli | Inhibition of secretion; reduced production. termedia.plnih.govdustri.com | termedia.plnih.govdustri.com |
| TNF-α | Human mast cell lines, Human lymphocytes, Activated T lymphocytes, Lung fibrosis model | Inhibition of release/secretion; reduced levels. termedia.plnih.govdustri.comlarvol.comresearchgate.net | termedia.plnih.govdustri.comlarvol.comresearchgate.net |
| GM-CSF | Human lymphocytes | Inhibition of secretion. termedia.plnih.govdustri.com | termedia.plnih.govdustri.com |
Impact on Nuclear Factor-kappa B (NFκB) Activity by this compound
The anti-allergic and anti-inflammatory activity of this compound is partly attributed to its ability to block Nuclear Factor-kappa B (NFκB) termedia.pl. NFκB is a crucial transcription factor involved in the inflammatory response and the production of numerous pro-inflammatory cytokines termedia.plnih.govrsc.org. Rupatadine has been shown to block the increase of NFκB activity in human umbilical vein endothelial cells (HUVEC) and human alveoli that were exposed to histamine termedia.pl. This inhibition of NFκB activity was directly associated with a reduced production of pro-inflammatory cytokines like IL-6 and IL-8 termedia.pl. Furthermore, rupatadine has been found to reduce NFκB expression in various inflammatory models, providing evidence for its anti-inflammatory effect through this pathway researchgate.netresearchgate.net.
Table 3: Impact on NFκB Activity by this compound
| Target | Model/Context | Key Finding | Reference |
| NFκB activity | HUVEC line, Human alveoli (histamine-exposed) | Blocked increase in activity. termedia.pl | termedia.pl |
| NFκB expression | Acute pancreatitis in rats, Liver injury models | Reduced expression, suppressed activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10043811 |
| Histamine | 747 |
| Platelet-Activating Factor (PAF) | 5361099 |
| Leukotriene C4 (LTC4) | 5280928 |
| Tumor Necrosis Factor-alpha (TNF-α) | 5493033 |
| Eotaxin (CCL11) | 134107248 |
| Leukotriene B4 (LTB4) | 5280450 |
| Interleukin-5 (IL-5) | 54763135 |
| Interleukin-6 (IL-6) | 54763155 |
| Interleukin-8 (IL-8) | 54763167 |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 54763116 |
| Nuclear Factor-kappa B (NFκB) | 26233 |
| Desloratadine | 124024 |
| Loratadine | 3958 |
| Cetirizine | 2746 |
| Fexofenadine | 3348 |
| Mizolastine | 4242 |
| Levocetirizine (B1674955) | 1549000 |
Interactive Data Tables
The tables provided are already structured for clarity and to present detailed research findings as requested. For "interactive" functionality within a text-based output, consider these as representations of how data would be displayed in an interactive format (e.g., sortable columns, searchable content within a digital article).this compound is a second-generation antihistamine with a distinct pharmacological profile, recognized for its dual antagonistic activity against both histamine H1 receptors and platelet-activating factor (PAF) receptors drugbank.compatsnap.comhres.capatsnap.com. This dual mechanism contributes to its comprehensive anti-allergic and anti-inflammatory effects patsnap.compatsnap.comtermedia.pl. Beyond its primary receptor antagonism, this compound exerts several other anti-inflammatory actions crucial in managing allergic disorders, including modulation of mast cell degranulation, inhibition of eosinophil chemotaxis, regulation of pro-inflammatory cytokine release, and impact on Nuclear Factor-kappa B (NFκB) activity termedia.plnih.govdustri.com.
Modulation of Mast Cell Degranulation by this compound
This compound effectively inhibits the degranulation of mast cells, a critical process in the initiation of allergic reactions. Studies have shown that rupatadine blocks isolated mast cell degranulation in sensitized dogs, with effects comparable to, and in some models, even greater than, other antihistamines like loratadine nih.govdustri.com. This inhibition extends to the release of various inflammatory mediators. For instance, rupatadine has been observed to inhibit the release of leukotriene C4 (LTC4) from peritoneal rat mast cells dustri.com. Furthermore, it suppresses the release of tumor necrosis factor (TNF)-α from human mast cell lines nih.govdustri.com. This action contributes to the beneficial role of rupatadine in the late phase of allergic reactions nih.gov. Research indicates that rupatadine's inhibitory effect on mast cell degranulation, particularly PAF-induced degranulation, is also seen in human mast cell lines (LAD2 and hLMCs), distinguishing it from some other antihistamines like desloratadine, which did not show consistent inhibitory effects jiaci.org.
Table 1: Effects of Rupatadine on Mast Cell Degranulation
| Mediator Inhibited | Cell Type/Model | Key Finding | Reference |
| Histamine | Sensitized dogs | Blocks degranulation, comparable to loratadine. nih.gov | nih.gov |
| LTC4 | Peritoneal rat mast cells | Inhibits release. dustri.com | dustri.com |
| TNF-α | Human mast cell lines | Inhibits release. nih.govdustri.com | nih.govdustri.com |
| Histamine, β-hexosaminidase | LAD2 and hLMCs (PAF-induced) | Consistently inhibited degranulation, supporting its dual antihistamine and anti-PAF effect; levocetirizine showed lesser effect, while desloratadine did not show consistent inhibition. jiaci.org | jiaci.org |
Inhibition of Eosinophil Chemotaxis by this compound
This compound demonstrates significant inhibitory effects on eosinophil chemotaxis, a process integral to the inflammatory component of allergic responses. At concentrations ranging from 10 to 100 nM, rupatadine inhibits human eotaxin-induced eosinophil chemotaxis nih.gov. This effect has been shown to be more pronounced than that of other antihistamines such as cetirizine, fexofenadine, loratadine, and mizolastine in certain models nih.gov. Beyond eosinophils, rupatadine also inhibits chemotaxis of other inflammatory cells, including PAF- and LTB4-induced human neutrophil chemotaxis nih.gov. The anti-allergic activity of rupatadine in inhibiting eosinophil chemotaxis has been observed both in vitro and in vivo frontiersin.orgactasdermo.org.
Regulation of Pro-inflammatory Cytokine Release (e.g., IL-5, IL-6, IL-8, TNF-α, GM-CSF) by this compound
This compound modulates the secretion of various pro-inflammatory cytokines, playing a role in dampening the inflammatory cascade associated with allergic reactions. Studies have observed the inhibition of the secretion of cytokines such as interleukin (IL)-5, IL-6, IL-8, granulocyte-macrophage colony-stimulating factor (GM-CSF), and TNF-α termedia.plnih.govdustri.com. This regulatory effect has been noted in activated human lymphocytes and mast cell lines termedia.plnih.govdustri.comlarvol.com. Specifically, rupatadine has been shown to reduce TNF-α levels in human mast cell lines and in models of lung fibrosis nih.govdustri.comresearchgate.net. The suppression of these cytokines contributes to its anti-inflammatory efficacy termedia.plnih.gov.
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | Cell Type/Model | Key Finding | Reference |
| IL-5 | Human lymphocytes | Inhibition of secretion. termedia.plnih.govdustri.com | termedia.plnih.govdustri.com |
| IL-6 | Human lymphocytes, Activated T lymphocytes, HUVEC line, Human alveoli | Inhibition of secretion; reduced production. termedia.plnih.govdustri.comlarvol.com | termedia.plnih.govdustri.comlarvol.com |
| IL-8 | Human lymphocytes, HUVEC line, Human alveoli | Inhibition of secretion; reduced production. termedia.plnih.govdustri.com | termedia.plnih.govdustri.com |
| TNF-α | Human mast cell lines, Human lymphocytes, Activated T lymphocytes, Lung fibrosis model | Inhibition of release/secretion; reduced levels. termedia.plnih.govdustri.comlarvol.comresearchgate.net | termedia.plnih.govdustri.comlarvol.comresearchgate.net |
| GM-CSF | Human lymphocytes | Inhibition of secretion. termedia.plnih.govdustri.com | termedia.plnih.govdustri.com |
Impact on Nuclear Factor-kappa B (NFκB) Activity by this compound
The anti-allergic and anti-inflammatory activity of this compound is partly attributed to its ability to block Nuclear Factor-kappa B (NFκB) termedia.pl. NFκB is a crucial transcription factor involved in the inflammatory response and the production of numerous pro-inflammatory cytokines termedia.plnih.govrsc.org. Rupatadine has been shown to block the increase of NFκB activity in human umbilical vein endothelial cells (HUVEC) and human alveoli that were exposed to histamine termedia.pl. This inhibition of NFκB activity was directly associated with a reduced production of pro-inflammatory cytokines like IL-6 and IL-8 termedia.pl. Furthermore, rupatadine has been found to reduce NFκB expression in various inflammatory models, providing evidence for its anti-inflammatory effect through this pathway researchgate.netresearchgate.net.
Table 3: Impact on NFκB Activity by this compound
| Target | Model/Context | Key Finding | Reference |
| NFκB activity | HUVEC line, Human alveoli (histamine-exposed) | Blocked increase in activity. termedia.pl | termedia.pl |
| NFκB expression | Acute pancreatitis in rats, Liver injury models | Reduced expression, suppressed activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Pharmacokinetic Profile of Rupatadine Fumarate
Absorption Dynamics and Parameters of Rupatadine (B1662895) Fumarate (B1241708)
Rupatadine is rapidly absorbed following oral administration, with a median time to reach maximum plasma concentration (Tmax) of approximately 1 hour in adults hres.cadrugbank.commedicines.org.uk. Studies have shown that the maximum plasma concentration (Cmax) after a single 10 mg oral dose ranges from 1.54 to 4.03 ng/mL, while repeated doses of 10 mg result in Cmax values from 1.99 to 4.74 ng/mL hres.ca. The pharmacokinetics of rupatadine exhibit linearity within the dose range of 10 mg to 40 mg nih.govhres.ca.
Food intake can delay the Tmax by approximately 1 hour, although it does not alter the maximum concentration in the blood nih.govdrugbank.com. While the absolute bioavailability has not been fully established, studies with radiolabeled rupatadine indicate that over 99% of an oral solution is absorbed, with less than 1% excreted as unchanged drug .
A summary of absorption parameters for rupatadine is presented in Table 1.
Table 1: Key Absorption Parameters of Rupatadine Fumarate in Adults
| Parameter | Value | Source |
| Tmax (median) | 1 hour (45 min - 1 hour) | hres.cadrugbank.commedicines.org.ukfrontiersin.org |
| Cmax (single 10 mg dose) | 1.54 - 4.03 ng/mL | hres.ca |
| Cmax (repeated 10 mg doses) | 1.99 - 4.74 ng/mL | hres.ca |
| Cmax (single 10 mg oral dose) | 2.6 ng/mL | medicines.org.uk |
| Cmax (single 20 mg oral dose) | 4.6 ng/mL | medicines.org.uk |
| Plasma Protein Binding | 98-99% (98.5-99%) | nih.govdrugbank.commedicines.org.uk |
| Linearity of Pharmacokinetics | Linear for doses between 10 mg and 40 mg | nih.govhres.canih.gov |
Distribution Characteristics of this compound in Biological Systems
Rupatadine demonstrates a high rate of plasma protein binding, reported to be between 98% and 99% (specifically 98.5-99.0%) nih.govdrugbank.commedicines.org.uk. Despite this high binding, it is well-distributed and capable of reaching its target receptors nih.gov. The apparent volume of distribution is reported as 9799 L drugbank.com. Tissue distribution studies in rats using radiolabelled rupatadine have shown that the compound does not accumulate in heart tissue medicines.org.uk.
Metabolic Pathways and Metabolite Formation of this compound
Rupatadine undergoes extensive presystemic hepatic metabolism following oral administration, meaning that very little unaltered active substance is found in urine and feces nih.govmedicines.org.uk. The primary biotransformation pathways include oxidative processes, such as oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine (B6355638) nitrogen, and hydroxylation at the 3-, 5-, and 6-positions of the tricyclic ring system nih.govhres.ca.
Cytochrome P450 (CYP3A4) Isoenzyme Involvement in this compound Metabolism
In vitro metabolism studies using human liver microsomes indicate that cytochrome P450 (CYP3A4) is the primary isoenzyme responsible for the biotransformation of rupatadine nih.govhres.capatsnap.comdrugbank.commedicines.org.uknih.gov. Other CYP isoenzymes, such as CYP2C9, CYP2C19, and CYP2D6, are involved to a lesser extent hres.cadrugbank.com. Concurrent administration with potent CYP3A4 inhibitors, like ketoconazole, can significantly increase systemic rupatadine exposure (AUC) by up to 10-fold, while erythromycin (B1671065) (a moderate CYP3A4 inhibitor) can increase exposure by two to three-fold nih.govnih.gov. Grapefruit juice, another CYP3A4 inhibitor, has also been shown to increase rupatadine exposure by 3.5-fold nih.govmedicines.org.uk. Rupatadine itself can weakly inhibit CYP3A4, CYP2C19, and CYP2D6 in vitro, but these concentrations are significantly higher than therapeutic levels, suggesting inhibition is not expected at clinical doses .
Elimination Kinetics and Profiles of this compound
Rupatadine is almost completely metabolized, with insignificant amounts of unchanged active substance found in urine and feces nih.govmedicines.org.uk. Following oral administration, the plasma concentration of rupatadine typically follows a bi-exponential decline medicines.org.uk.
The mean elimination half-life of rupatadine in adults is approximately 5.9 hours nih.govdrugbank.commedicines.org.uk. In children aged 2-5 years, the mean elimination half-life is longer at 15.9 hours, and in children aged 6-11 years, it is 12.3 hours hres.cadrugbank.com. For geriatric patients, the mean elimination half-life is approximately 8.7 hours hres.cadrugbank.com.
Excretion studies in humans using 14C-rupatadine (40 mg) showed that 34.6% of the administered radioactivity was recovered in urine and 60.9% in feces over 7 days nih.govmedicines.org.uk. The systemic clearance in young adults is 1556.2 L/h, which is reduced in geriatric patients to 798.2 L/h hres.cadrugbank.com.
A summary of elimination parameters is provided in Table 2.
Table 2: Key Elimination Parameters of this compound
| Parameter | Value | Source |
| Half-life (Adults) | 4.6 - 5.9 hours (mean 5.9 hours) | nih.govpatsnap.comdrugbank.commedicines.org.ukwikipedia.org |
| Half-life (Children 2-5 years) | 15.9 hours | hres.cadrugbank.com |
| Half-life (Children 6-11 years) | 12.3 hours | hres.cadrugbank.com |
| Half-life (Geriatric patients) | 8.7 hours | hres.cadrugbank.com |
| Excretion (Urine) | 34.6% (total radioactivity) | nih.govmedicines.org.ukwikipedia.org |
| Excretion (Feces) | 60.9% (total radioactivity) | nih.govmedicines.org.ukwikipedia.org |
| Systemic Clearance (Young adults) | 1556.2 L/h | hres.cadrugbank.com |
| Systemic Clearance (Geriatric patients) | 798.2 L/h | hres.cadrugbank.com |
Population Pharmacokinetic Modeling and Variability in this compound Research
Population pharmacokinetic (popPK) modeling has been utilized to characterize rupatadine's pharmacokinetic profile, particularly in pediatric populations where frequent sampling is often limited dovepress.complos.org. In adults and adolescents, an open two-compartment model with first-order absorption and elimination best describes rupatadine's pharmacokinetic data dovepress.com.
Research has indicated considerable within-subject variability for rupatadine's Cmax (coefficient of variation [CV]: ~38.8%) and area under the curve (AUC; CV: ~33.9%) frontiersin.org. Despite this, population pharmacokinetic models have been developed, with data showing high interindividual variability primarily in clearance and central volume of distribution dovepress.com. Covariates such as sex and body weight have been identified as having a significant effect on several pharmacokinetic parameters for both rupatadine and its active metabolite desloratadine (B1670295) researchgate.net.
Genetic polymorphisms, such as those in CYP3A5 and MDR1, may also contribute to the observed variability in rupatadine pharmacokinetics, potentially influencing metabolism and transport researchgate.net. For instance, CYP3A5*1 carriers may exhibit higher metabolic activity for rupatadine nih.gov.
Clinical Efficacy Research of Rupatadine Fumarate
Efficacy of Rupatadine (B1662895) Fumarate (B1241708) in Allergic Rhinitis
Rupatadine is indicated for the symptomatic relief of nasal and non-nasal symptoms in both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR) in adults and adolescents aged 12 years and older. hres.cahres.ca
Seasonal Allergic Rhinitis (SAR) Clinical Trials with Rupatadine Fumarate
Clinical studies on rupatadine in patients with moderate to severe SAR have demonstrated its efficacy in reducing mean daily total symptom scores (mDTSS). nih.gov In various trials, rupatadine 10 mg or 20 mg once daily was found to be superior to placebo and comparable in efficacy to other standard antihistamines, including cetirizine (B192768), loratadine (B1675096), ebastine (B1671034), and desloratadine (B1670295). nih.govjiaci.orgresearchgate.net
For instance, in one comparative study, rupatadine 10 mg once daily was evaluated against ebastine 10 mg once daily and placebo. After two weeks, mDTSS values in the rupatadine group were 33% lower than those in the placebo group (p = 0.005). nih.gov Another study comparing rupatadine 10 mg and 20 mg daily with loratadine 10 mg in SAR patients found that rupatadine significantly reduced sneezing and nasal itching scores compared to loratadine. jiaci.org
Table 1: Efficacy of this compound in Seasonal Allergic Rhinitis (SAR) Studies
| Comparison Group | Duration (Weeks) | Key Efficacy Outcome | Results | Citation |
| Rupatadine vs. Placebo | 2 | Mean Daily Total Symptom Score (mDTSS) Reduction | Rupatadine group showed 33% lower mDTSS than placebo (p = 0.005). | nih.gov |
| Rupatadine vs. Cetirizine | 2 | Total Nasal Symptoms Score (TNSS) Reduction | Rupatadine showed superiority to placebo and similar efficacy to cetirizine. | |
| Rupatadine vs. Loratadine | 2 | Total Nasal Symptoms Score (TNSS) Reduction | Rupatadine was as effective as loratadine. | |
| Rupatadine vs. Ebastine | 2 | Total Nasal Symptoms Score (TNSS) Reduction | Rupatadine was as effective as ebastine. | |
| Rupatadine vs. Desloratadine | 4 | Total Nasal Symptoms Score (TNSS) Reduction | Rupatadine efficacy was comparable to desloratadine. | |
| Rupatadine vs. Olopatadine (B1677272) | 2 | Total Nasal Symptom Score (TNSS) Reduction | Mean decrease of 2.7 in TNSS for rupatadine group; olopatadine showed higher reduction (6.5). Statistically significant within groups. | nih.gov |
| Rupatadine vs. Levocetirizine (B1674955) | - | Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) Score | Rupatadine was significantly superior in decreasing RQLQ scores. | researchgate.net |
Perennial Allergic Rhinitis (PAR) Clinical Trials with this compound
Table 2: Efficacy of this compound in Perennial Allergic Rhinitis (PAR) Studies
| Comparison Group | Duration (Weeks) | Key Efficacy Outcome | Results | Citation |
| Rupatadine vs. Placebo | - | Overall Symptom Score Reduction | Rupatadine was significantly superior to placebo. | nih.gov |
| Rupatadine vs. Other AHs | - | Nasal and Ocular Symptom Relief | Rupatadine was at least as effective as cetirizine, ebastine, and loratadine. | nih.gov |
| Rupatadine vs. Placebo/Bepotastine (B66143) (Korean Study) | 4 | Morning and Evening Symptom Reduction (5TSS, 4NTSS) | Rupatadine significantly reduced 5TSS (-65.4%, P = 0.002) and 4NTSS (-63.7%, P = 0.003) from baseline compared to placebo. It showed greater morning symptom reduction than bepotastine. Individual symptoms like sneezing (P = 0.016) and rhinorrhea (P = 0.097) also showed better efficacy than placebo. | apjai-journal.orgapjai-journal.orgnih.gov |
| Rupatadine (persistent AR) | 2 | Overall Symptom Score Reduction | Significant reduction from 8.65 to 3.21 on week 2 (p<0.001). All signs and symptoms improved significantly from the first day, except nasal congestion and secretion which improved from the second day. | scielo.br |
Symptom Reduction and Quality of Life Outcomes in Allergic Rhinitis Studies with this compound
Rupatadine has been shown to significantly reduce various allergic rhinitis symptoms, including rhinorrhea (standardized mean difference (SMD): -0.30; 95% CI: -0.41 to -0.19; p < 0.00001), nasal itching (SMD: -0.21; 95% CI: -0.33 to -0.10; p < 0.0003), and nasal obstruction (SMD: -0.25; 95% CI: -0.37 to -0.13; p < 0.00001). It also demonstrated good efficacy in managing ocular symptoms.
Beyond symptom reduction, rupatadine significantly improved the quality of life in patients with allergic rhinitis. In studies, improvement in quality of life was assessed using tools like the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) and the ESPRINT-15 questionnaire. researchgate.netjiaci.orgnih.gov After 4 and 12 weeks of treatment, patients receiving rupatadine showed an improvement in their quality of life compared to placebo, with mean differences in RQLQ score of -8.8% and -10% respectively (p = 0.016 and p < 0.01). A subanalysis of a Spanish cohort of allergic rhinitis patients treated with rupatadine showed a significantly lower mean Total Nasal Symptom Score (TNSS) (8.2 vs 3.1, P < .001) and a significant improvement in health-related quality of life (HRQoL) (3.0 vs 1.0, P < .001) after 4 weeks of treatment. jiaci.orgnih.gov This also led to a significant reduction in AR severity (P < .0001). jiaci.orgnih.gov
Efficacy of this compound in Chronic Urticaria
Rupatadine is effective in the treatment of chronic urticaria, including chronic spontaneous urticaria (CSU) / chronic idiopathic urticaria (CIU), in patients aged 12 years and older. nih.govtandfonline.comhres.ca Its efficacy extends to both pruritus and wheal reduction. nih.gov
Chronic Spontaneous Urticaria (CSU) / Chronic Idiopathic Urticaria (CIU) Clinical Investigations of this compound
Several randomized, double-blind, placebo-controlled multicenter studies have investigated the efficacy of rupatadine in moderate to severe CSU/CIU. dustri.comresearchgate.netresearchgate.netresearchgate.net In one pivotal study involving 333 patients with moderate-to-severe CIU, rupatadine 10 mg and 20 mg once daily for 4 weeks significantly reduced the mean pruritus score (MPS) from baseline. researchgate.net Specifically, a 57.5% reduction (p < 0.005) was observed with 10 mg rupatadine and a 63.3% reduction (p = 0.0001) with 20 mg rupatadine at week 4, compared to 44.9% with placebo. researchgate.netresearchgate.net Both doses were found to be similarly effective in their impact on pruritus severity, number of wheals, and total symptom scores. researchgate.net
Another study focusing on rupatadine 5 mg daily for 6 weeks in CIU patients reported an 83% reduction in the mean total symptom score (TSS) compared to baseline. researchgate.netbanglajol.info Total symptom disappearance was observed in 25% of patients. researchgate.netbanglajol.info
Table 3: Efficacy of this compound in Chronic Spontaneous Urticaria (CSU) / Chronic Idiopathic Urticaria (CIU) Studies
| Comparison Group | Duration (Weeks) | Key Efficacy Outcome | Results | Citation |
| Rupatadine 10mg vs. Placebo | 4 | Mean Pruritus Score (MPS) Reduction | 57.5% MPS reduction from baseline at week 4 (p < 0.005) compared to 44.9% with placebo. | researchgate.netresearchgate.net |
| Rupatadine 20mg vs. Placebo | 4 | Mean Pruritus Score (MPS) Reduction | 63.3% MPS reduction from baseline at week 4 (p = 0.0001) compared to 44.9% with placebo. | researchgate.netresearchgate.net |
| Rupatadine 5mg | 6 | Mean Total Symptom Score (TSS) Reduction | 83% reduction in TSS compared to baseline at end of therapy. Total symptom disappearance in 25% of patients. | researchgate.netbanglajol.info |
| Rupatadine 10mg/20mg vs. Placebo (Japanese Study) | 2 | Total Pruritus Score (TPS) Reduction | Rupatadine 10 mg vs. placebo: -1.956 (LS Mean difference, P < 0.001). Rupatadine 20 mg vs. placebo: -2.121 (LS Mean difference, P < 0.001). | researchgate.net |
| Rupatadine vs. Levocetirizine | 4 | Overall Efficacy Score | Rupatadine showed a significantly higher overall efficacy score (p = 0.009) compared to levocetirizine. | nih.gov |
| Rupatadine 20mg vs. Placebo | 4-6 | Dermatology Life Quality Index (DLQI) Score Reduction | Rupatadine significantly decreased DLQI scores from baseline by 26.6% at 4 weeks and 29.2% at 6 weeks (both P < 0.005), compared to reductions of 18.4% and 20.5% for placebo. | researchgate.net |
Assessment of Pruritus and Wheal Reduction in Urticaria Research with this compound
Rupatadine has demonstrated significant efficacy in reducing both pruritus and wheal formation, which are key symptoms of urticaria. nih.govdustri.comresearchgate.net Studies have shown that rupatadine significantly reduced the mean pruritus severity score (MPS) and the mean number of wheals (MNW). nih.govdustri.comresearchgate.net
Specifically, one study reported an 88% reduction in the pruritus severity score and an 83% reduction in the duration of pruritus at the end of a 6-week treatment period with rupatadine 5 mg. researchgate.netbanglajol.info The number of wheals decreased by 79%, and the size of the wheals decreased by 81% over the same period. researchgate.netbanglajol.info A dose-ranging study indicated that rupatadine decreased pruritus severity in a dose- and time-dependent manner. researchgate.net At doses of 10 mg and 20 mg, there was a clear statistical difference in favor of rupatadine compared to placebo regarding the reduction of MPS and MNW, with p-values of 0.013 and < 0.0001, respectively, following the first dose. nih.govresearchgate.net Furthermore, rupatadine proved significantly superior to placebo when evaluated using the Dermatology Life Quality Index (DLQI). nih.govdustri.comresearchgate.net
Exploratory and Emerging Efficacy Research of this compound in Related Inflammatory Conditions
Beyond its established indications, this compound is being investigated for its therapeutic potential in a range of co-morbid and other mast cell-mediated inflammatory disorders, leveraging its unique pharmacological profile.
Co-morbid Asthma Investigations involving this compound
Allergic rhinitis frequently co-exists with asthma, a phenomenon often referred to as "united airway disease" researchgate.netnih.gov. Given rupatadine's efficacy in allergic rhinitis and its anti-inflammatory actions, its potential role in managing co-morbid asthma is of interest. Research indicates that rupatadine can inhibit the release of cytokines, such as tumor necrosis factor-alpha (TNF-α), from human mast cells and monocytes, and can also block the in vitro chemotaxis of human eosinophils to eotaxin and neutrophils to PAF and leukotriene B4 (LTB4) nih.govtermedia.plactasdermo.org. These cellular and molecular effects suggest a broader anti-inflammatory impact that could be beneficial in the complex pathophysiology of asthma. Although direct studies on rupatadine's primary efficacy in asthma itself are limited, its proven ability to control allergic rhinitis symptoms, which are often linked to asthma exacerbations, indirectly supports its relevance in the context of co-morbid respiratory conditions researchgate.netnih.gov.
Allergic Conjunctivitis and Atopic Dermatitis Explorations of this compound
Table 1: Efficacy of Rupatadine in Allergic Rhinitis (including Ocular Symptoms) nih.gov
| Symptom Assessment | Effect Size (SMD) | 95% Confidence Interval (CI) | P-value |
|---|---|---|---|
| Overall Allergy (Reflective) | -0.37 | -0.46 to -0.27 | <0.00001 |
| Overall Allergy (Instantaneous) | -0.41 | -0.71 to -0.11 | 0.007 |
| Nasal Symptoms (Reflective) | -0.36 | -0.48 to -0.25 | <0.00001 |
| Nasal Symptoms (Instantaneous) | -0.39 | -0.61 to -0.17 | 0.0004 |
SMD: Standardized Mean Difference
While allergic rhinitis is sometimes preceded by atopic eczema, and atopic dermatitis is recognized as a common allergic disease, specific detailed research on rupatadine's direct efficacy in atopic dermatitis as an emerging indication remains largely exploratory in the current literature ijlbpr.comresearchgate.net.
Research on this compound in Other Mast Cell-Mediated Disorders
Rupatadine's mechanism, involving both H1-receptor antagonism and PAF antagonism, and its ability to inhibit mast cell degranulation, makes it a candidate for investigation in other mast cell-mediated disorders beyond urticaria wikipedia.orgtermedia.plresearchgate.net. Mastocytosis, a condition characterized by excessive mast cell proliferation and mediator release, is one such disorder where rupatadine has been explored researchgate.net.
Table 2: Impact of Rupatadine on Symptoms and Quality of Life in Mastocytosis researchgate.net
| Outcome Measure | Rupatadine vs. Placebo | P-value |
|---|---|---|
| Mean ItchyQoL Total Score Improvement | 16.1% | 0.004 |
| VAS Symptom Score Improvement | Significant reduction | Not specified |
| Itch Severity | Significant reduction | Not specified |
| Wheal and Flare Severity | Significant reduction | Not specified |
| Flushing Severity | Significant reduction | Not specified |
| Tachycardia Severity | Significant reduction | Not specified |
| Headache Severity | Significant reduction | Not specified |
ItchyQoL: Itch-related Quality of Life Questionnaire; VAS: Visual Analogue Scale
The ability of rupatadine to inhibit PAF receptors, a mediator implicated in episodic hypotension and flushing, is considered a key factor contributing to its observed benefits in patients with mastocytosis and symptoms related to mast cell activation syndromes (MCAS) researchgate.net.
Safety and Tolerability Assessments of Rupatadine Fumarate
Adverse Event Profiling and Incidence in Rupatadine (B1662895) Fumarate (B1241708) Clinical Trials
In clinical trials, rupatadine 10 mg generally demonstrated a safety profile similar to placebo, with most reported adverse events being mild to moderate in severity and typically not requiring treatment cessation researchgate.nethres.ca.
A pooled analysis of data from clinical trials involving rupatadine 10 mg revealed common adverse events with their respective incidences: somnolence (9.5%), headache (6.8%), fatigue (3.2%), asthenia (1.5%), and dry mouth (1.2%) researchgate.net. In trials specifically for allergic rhinitis, somnolence was reported in 8.8% of rupatadine-treated patients compared to 2.0% in placebo patients, while headache incidence was 5.8% for rupatadine versus 4.9% for placebo hres.ca. Other less common adverse events reported across studies included increased appetite, arthralgia, back pain, impaired concentration, constipation, cough, diarrhea, dry throat, epistaxis, fever, gastrointestinal discomfort, increased risk of infection, irritability, malaise, myalgia, nasal dryness, nausea, oropharyngeal pain, rash, thirst, vomiting, and weight increase medex.com.bd.
Serious adverse events considered possibly related to rupatadine in clinical trials were rare. These included asymptomatic increases in creatine (B1669601) phosphokinase (CPK), which resolved, and increases in aspartate aminotransferase and/or alanine (B10760859) aminotransferase, also resolving hres.ca.
| Adverse Event (Rupatadine 10 mg) | Incidence (%) [Source] |
|---|---|
| Somnolence | 9.5% researchgate.net |
| Headache | 6.8% researchgate.net |
| Fatigue | 3.2% researchgate.net |
| Asthenia | 1.5% researchgate.net |
| Dry Mouth | 1.2% researchgate.net |
Drug-Drug Interaction Studies with Rupatadine Fumarate
Rupatadine is primarily metabolized by the cytochrome P450 CYP3A4 isoenzyme nih.gov. Consequently, interactions with other drugs, particularly those affecting this enzymatic pathway or those with central nervous system (CNS) depressant effects, have been investigated.
Concomitant administration of rupatadine with potent CYP3A4 inhibitors is not recommended hres.camims.com. For instance, co-administration of rupatadine 20 mg with ketoconazole, a potent CYP3A4 inhibitor, increases the systemic exposure to rupatadine by approximately 10 times nih.govhres.camims.com. Similarly, erythromycin (B1671065), a moderate CYP3A4 inhibitor, can increase rupatadine systemic exposure by 2-3 times nih.govhres.camims.com. Other potent CYP3A4 inhibitors such as itraconazole, voriconazole, posaconazole, HIV protease inhibitors, clarithromycin, and nefazodone (B1678010) should be avoided with rupatadine hres.camims.com. Moderate CYP3A4 inhibitors like azithromycin, fluconazole, and diltiazem (B1670644) should be used with caution hres.camims.com. While these interactions significantly increase rupatadine exposure, they have not been consistently associated with an increase in adverse reactions or effects on the QT interval nih.govmims.commedicines.org.uk. Grapefruit juice, which inhibits CYP3A4, can also increase rupatadine systemic exposure by 3.5 times and should not be consumed simultaneously mims.commedicines.org.ukmims.com.
As with other antihistamines, interactions with CNS depressants cannot be entirely excluded hres.camims.commedicines.org.ukmims.com. While rupatadine 10 mg did not affect driving performance in a standard driving test and no clinically relevant CNS effects were observed when a single oral dose of lorazepam was co-administered with rupatadine 10 mg, higher doses of rupatadine (40 mg to 80 mg once daily) have been shown to produce CNS depression hres.ca. A 20 mg dose of rupatadine has been noted to increase the impairment caused by alcohol intake hres.camims.commedicines.org.ukmims.com. Caution is advised when rupatadine is co-administered with alcohol or other CNS depressants, as this may lead to additional reductions in alertness and impairment of performance in sensitive patients medex.com.bdhres.capatsnap.com.
The cardiac safety of rupatadine has been extensively investigated, with numerous clinical studies and analyses of over 6,000 electrocardiograms (ECGs) from healthy volunteers and patients nih.govuab.cat. Rupatadine has been associated with QTc interval prolongation, and one case of torsade de pointes has been reported in post-market use hres.ca. However, a thorough QT/QTc study conducted according to International Conference on Harmonisation (ICH) guidelines, involving rupatadine at therapeutic (10 mg) and supratherapeutic (100 mg) doses, demonstrated no significant effect on QTc interval prolongation nih.govuab.catnih.gov. This study concluded that rupatadine has no proarrhythmic potential and raised no concerns regarding its cardiac safety, even at doses 10 times the therapeutic dose nih.govuab.catnih.govnih.gov. Preclinical studies also showed no effect on ECG parameters, blood pressure, or pulse rate at doses 100 times the clinically recommended dose nih.gov. Despite this, the concurrent use of rupatadine with other QTc-prolonging drugs is generally not recommended medex.com.bdhres.ca. Caution is also advised in patients with known prolongation of the QT interval, uncorrected hypokalemia, and ongoing proarrhythmic conditions medex.com.bd.
Long-term safety studies have confirmed the good safety and tolerability profile of rupatadine 10 mg once daily over extended periods. In two long-term safety studies for perennial allergic rhinitis, 337 patients aged 12 years and older were treated with rupatadine 10 mg tablets once daily for up to at least 6 months, with 121 patients exposed for at least 12 months hres.ca. The most common adverse events observed in these long-term studies (incidence >5%) included headache, nasopharyngitis/common cold symptoms, somnolence, allergic rhinoconjunctivitis, gastroenteritis, catarrh, pharyngolaryngeal pain, acute tonsillitis, odynophagia, flu-like symptoms, fatigue, cough, and dysmenorrhea hres.ca. The incidence of adverse effects has been observed to decrease over time with rupatadine treatment . No clinically relevant changes in electrocardiogram (ECG) or blood chemistry findings were observed during long-term surveillance, with blood chemistry findings reported as adverse events being similar to placebo nih.govhres.canih.gov.
| Adverse Event (Long-Term Studies, >5% Incidence) | Source |
|---|---|
| Headache | hres.ca |
| Nasopharyngitis/Common Cold Symptoms | hres.ca |
| Somnolence | hres.ca |
| Allergic Rhinoconjunctivitis | hres.ca |
| Gastroenteritis | hres.ca |
| Catarrh | hres.ca |
| Pharyngolaryngeal Pain | hres.ca |
| Acute Tonsillitis | hres.ca |
| Odynophagia | hres.ca |
| Flu-like Symptoms | hres.ca |
| Fatigue | hres.ca |
| Cough | hres.ca |
| Dysmenorrhoea | hres.ca |
Rupatadine Fumarate Research in Specific Patient Populations
Pediatric Studies of Rupatadine (B1662895) Fumarate (B1241708)
Research into rupatadine fumarate in pediatric populations has focused on its efficacy and safety, particularly for allergic rhinitis (AR) and chronic spontaneous urticaria (CSU) in children aged 2 to 11 years. Studies have explored the utility of an oral solution formulation tailored for this age group.
Safety in Pediatric Populations: Rupatadine oral solution has generally been found to be well-tolerated in children aged 2 to 11 years. hpfb-dgpsa.ca The most frequently reported adverse events in pediatric clinical trials were headache and somnolence, with the majority being mild to moderate in severity. hpfb-dgpsa.ca Long-term safety data for rupatadine in children aged 2-11 years are currently limited to studies lasting up to 6 weeks. hres.ca Importantly, clinical trials in this age group have reported no clinically relevant abnormalities in QTc intervals on electrocardiograms or in routine laboratory test parameters. openaccessjournals.comnih.gov It is important to note that rupatadine has not been adequately studied in children under 2 years of age, and its administration is not recommended in this younger demographic due to insufficient data. hres.cahpfb-dgpsa.cahpra.ieinovapharma.co.zamedicines.org.uk
Oral Solution Formulations: For pediatric use, rupatadine is available as a 1 mg/mL oral solution. hres.cahpfb-dgpsa.cahpra.ieinovapharma.co.zamedicines.org.ukpharmasave.commims.com Studies of this formulation in children aged 2 to 11 years have evaluated its pharmacokinetics and clinical performance. The systemic exposure (mean area under the curve, AUC) and maximum plasma concentration (Cmax) values for rupatadine in children aged 2-5 years and 6-11 years were similar to those observed in adults and adolescents, although the mean elimination half-life of rupatadine was longer in children (15.9 hours for 2-5 years and 12.3 hours for 6-11 years) compared to adults and adolescents. hres.cainovapharma.co.zahres.ca
Table 1: Pharmacokinetic Parameters of Rupatadine Oral Solution in Pediatric Patients (Repeated Oral Dosing) hres.cainovapharma.co.zahres.ca
| Age Group (Years) | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Mean Elimination Half-life (h) |
| 2-5 | 1.9 | 10.4 | 15.9 |
| 6-11 | 2.5 | 10.7 | 12.3 |
The oral solution contains various non-medicinal ingredients, including sucrose, methyl parahydroxybenzoate, and propylene (B89431) glycol. hres.cahpfb-dgpsa.cahpra.ieinovapharma.co.za
Geriatric Studies of this compound
Pharmacokinetic investigations comparing elderly volunteers (65-82 years) with younger adults (18-35 years) have revealed certain differences. The mean total area under the curve (AUC0-τ) and maximum plasma concentration (Cmax) of rupatadine were higher in elderly subjects. Specifically, Cmax was 3.2 ng/mL in elderly versus 2.0 ng/mL in younger volunteers, and AUC0-τ was 17.5 ng·h/mL in elderly versus 9.2 ng·h/mL in younger volunteers. hres.ca Furthermore, lower systemic clearance (Clss/F) values were observed in elderly individuals (798.2 L/h) compared to young volunteers (1556.2 L/h). hres.cahres.ca The mean elimination half-life of rupatadine was also found to be longer in the elderly (8.7 hours) compared to young volunteers (5.9 hours). hres.cahres.camedicines.org.uk Despite these pharmacokinetic alterations, these differences were not considered clinically significant, and as such, no specific dosage adjustment for the 10 mg dose is typically recommended for the elderly. hres.cahres.ca
Table 2: Pharmacokinetic Parameters of Rupatadine in Young vs. Elderly Healthy Volunteers (Repeated Dosing) hres.cahres.camedicines.org.uk
| Parameter | Young Volunteers (18-35 years) | Elderly Volunteers (65-82 years) |
| Cmax (ng/mL) | 2.0 | 3.2 |
| AUC0-τ (ng·h/mL) | 9.2 | 17.5 |
| Clss/F (L/h) | 1556.2 | 798.2 |
| Elimination Half-life (h) | 5.9 | 8.7 |
Research Considerations for this compound in Patients with Hepatic or Renal Impairment
Renal Impairment: Similar to hepatic impairment, there is no clinical experience with rupatadine in patients suffering from renal impairment. hres.camedicines.org.ukmims.comhres.camedicines.org.ukmedeasy.healthaemps.esmedicines.org.uk Therefore, the use of rupatadine is not recommended for patients with impaired kidney function. hres.cahpra.iemedicines.org.ukmims.comhres.camedicines.org.ukmedeasy.healthaemps.esmedicines.org.ukjournals.co.za A clinical study is currently underway to evaluate the pharmacokinetics, tolerability, and safety of a single 10 mg dose of rupatadine and its active metabolites in participants with mild, moderate, or severe renal impairment, in comparison to control participants with normal renal function. veeva.com The study is designed to assess these parameters over a period of up to 40 days. veeva.com
Comparative Efficacy and Safety Research of Rupatadine Fumarate
Head-to-Head Clinical Trials Comparing Rupatadine (B1662895) Fumarate (B1241708) with Other Second-Generation Antihistamines
Clinical trials have directly compared rupatadine fumarate with other commonly used second-generation antihistamines, demonstrating its efficacy in the symptomatic treatment of allergic conditions such as seasonal allergic rhinitis (SAR) and chronic spontaneous urticaria (CSU).
In studies evaluating the treatment of seasonal allergic rhinitis, rupatadine 10 mg demonstrated comparable efficacy to 10 mg cetirizine (B192768), loratadine (B1675096), or ebastine (B1671034) over a two-week period. Furthermore, its efficacy was found to be similar to that of 5 mg desloratadine (B1670295) in a four-week trial openaccessjournals.com. In a randomized, double-blind, parallel-group multicenter clinical trial involving 249 patients with SAR, rupatadine 10 mg once daily was compared to cetirizine 10 mg. Both treatments showed a mean total daily symptom score (mTDSS) of 0.7 jiaci.orgnih.gov. At the seventh day of treatment, 93.3% of patients in the rupatadine group and 83.7% in the cetirizine group showed some or great improvement (p = 0.022). Specifically, for runny nose at day seven, 81.1% of rupatadine patients and 68.6% of cetirizine patients reported absent or mild symptoms (p = 0.029). However, this statistical significance was not maintained at the second week jiaci.orgnih.gov.
For chronic spontaneous urticaria, a randomized, double-blind, 6-week trial compared rupatadine with cetirizine in 70 patients. While both groups showed statistically significant differences in Mean Total Symptom Score (MTSS), Mean Number of Wheals (MNW), and pruritus at week 3 compared to baseline, rupatadine achieved greater reductions in these parameters. At six weeks, reductions in MNW, size of wheals, and intensity of erythema were significantly greater in the rupatadine group compared to the cetirizine group (P < 0.05) nih.govresearchgate.net. Another study in children aged 2 to 11 years with chronic spontaneous urticaria demonstrated that rupatadine and desloratadine were superior to placebo in reducing the modified Urticaria Activity Score (UAS7). Rupatadine showed a 55.8% decrease in UAS7, followed by desloratadine at 48.4%, and placebo at 30.3% researchgate.net.
A direct comparison of rupatadine and desloratadine in patients with seasonal allergic rhinoconjunctivitis over a four-week period indicated that both treatments significantly reduced the mean change of the total seven-symptom score (T7SS) from baseline compared to placebo nih.govdovepress.comresearchgate.net. Rupatadine led to a 46.1% reduction (P = 0.03), and desloratadine resulted in a 48.9% reduction (P = 0.01) nih.govresearchgate.net. Both rupatadine and desloratadine were comparable and significantly superior to placebo across all secondary endpoints, including nasal and conjunctival symptoms dovepress.comresearchgate.net.
| Comparison | Condition | Primary Efficacy Outcome | This compound Result | Comparator Result | Statistical Significance (p-value) | Source |
| Rupatadine vs. Cetirizine | Seasonal Allergic Rhinitis | Mean Total Daily Symptom Score (mTDSS) at 2 weeks | 0.7 | 0.7 | No significant difference at 2 weeks jiaci.orgnih.gov | jiaci.orgnih.gov |
| Rupatadine vs. Cetirizine | Seasonal Allergic Rhinitis (Investigator's Global Evaluation of Efficacy at day 7) | % Patients with Some or Great Improvement | 93.3% | 83.7% | 0.022 | jiaci.orgnih.gov |
| Rupatadine vs. Cetirizine | Chronic Spontaneous Urticaria | Reduction in MNW, Size of Wheals, Intensity of Erythema at 6 weeks | Significantly greater reductions | Significant reductions | < 0.05 | nih.govresearchgate.net |
| Rupatadine vs. Desloratadine | Seasonal Allergic Rhinoconjunctivitis | Mean Change in Total Seven-Symptom Score (T7SS) over 4 weeks | -46.1% reduction | -48.9% reduction | RUP vs PL: 0.03; DES vs PL: 0.01. No significant difference between RUP and DES nih.govresearchgate.net | nih.govresearchgate.net |
| Rupatadine vs. Desloratadine | Chronic Spontaneous Urticaria (Children 2-11 years) | Absolute Change of UAS7 at 42 days | -11.7 (55.8% decrease) | -10.5 (48.4% decrease) | < 0.001 (vs. placebo for both) researchgate.net | researchgate.net |
Comparative Studies of this compound with Other Anti-Allergic or Anti-inflammatory Agents
Beyond comparisons with other second-generation antihistamines, this compound has been investigated for its broader anti-allergic and anti-inflammatory properties, attributed to its dual H1-receptor and PAF antagonism cenmed.com. While direct head-to-head clinical trials against non-antihistamine anti-allergic or anti-inflammatory agents (such as leukotriene receptor antagonists or corticosteroids) are less common in the provided search results for primary efficacy, its anti-inflammatory mechanism provides a basis for its clinical utility. Rupatadine’s ability to inhibit inflammatory cell infiltration and reduce leukotriene B4 (LTB4) levels and the expression of related enzymes (5-LOX, cPLA2, FLAP, LTB4r mRNA) has been noted in preclinical contexts, highlighting its potential beyond simple H1 blockade invivochem.com. This dual mechanism of action suggests a broader anti-allergic and anti-inflammatory effect compared to antihistamines that only block H1 receptors.
Methodological Considerations and Future Directions in Rupatadine Fumarate Research
Analytical Methodologies for Rupatadine (B1662895) Fumarate (B1241708) Quantification in Biological Matrices and Formulations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Rupatadine Fumarate Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the quantification of this compound and its metabolites in complex biological matrices, notably human plasma. This method is crucial for pharmacokinetic (PK) and bioequivalence studies, providing detailed insights into the drug's absorption, distribution, metabolism, and excretion profiles.
Several LC-MS/MS methods have been developed for the determination of rupatadine. One established method allows for the simultaneous quantification of rupatadine and its two primary active metabolites, desloratadine (B1670295) and 3-hydroxydesloratadine (B129375), in human plasma alfa-chemistry.com. This particular method utilizes a C18 column with a gradient elution system comprising methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) containing 0.1% (v/v) formic acid alfa-chemistry.com. Detection is typically performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) fishersci.ca.
Research has demonstrated excellent analytical performance for these LC-MS/MS applications. For instance, a method developed for rupatadine in human plasma achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL, with a linear dynamic range from 0.01 to 6 ng/mL and a correlation coefficient (r²) of 0.9997 fishersci.ca. Another method reported an LLOQ of 0.05 ng/mL for rupatadine and 0.035 ng/mL for both desloratadine and 3-hydroxydesloratadine, exhibiting intra- and inter-day precision within 1.0–4.7% and 2.2–12.1%, respectively, and accuracy within -7.7% to 5.2% and -4.1% to 4.8% alfa-chemistry.com. Such validated methods have been successfully applied to clinical pharmacokinetic studies involving single and multiple oral doses of this compound tablets in healthy volunteers alfa-chemistry.comfishersci.ca.
Table 1: Representative LC-MS/MS Method Parameters for Rupatadine and Metabolites in Human Plasma
| Analyte(s) | Column Type | Mobile Phase | Detection Mode | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (Intra/Inter-day RSD%) | Accuracy (Intra/Inter-day %) | Reference |
| Rupatadine | Reversed Phase | 0.2 M Ammonium Acetate (pH 4.5) & Methanol | ESI-MRM | 0.1 | 0.1 - 10 | Not specified | Not specified | fishersci.ca |
| Rupatadine | Reversed Phase | Methanol: 0.5% Formic Acid (80:20 v/v) | ESI-MRM | 0.01 | 0.01 - 6 | Not specified | Not specified | fishersci.ca |
| Rupatadine | Not specified | Acetic ether-dichloromethane (4:1) after alkalification | HPLC-MS/MS | 0.05 µg/L | 0.05 - 13 µg/L | Not specified | 65.06-73.25% | |
| Rupatadine, Desloratadine, 3-OH-Desloratadine | C18 | Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid | ESI-MRM | 0.05 (RT), 0.035 (DT, 3-OH-DT) | Not specified (linearity established) | 1.0-4.7% / 2.2-12.1% | -7.7% to 5.2% / -4.1% to 4.8% | alfa-chemistry.com |
Spectroscopic and Chromatographic Methods for this compound Analysis
Beyond LC-MS/MS, a variety of other spectroscopic and chromatographic techniques are routinely employed for the analysis of this compound in bulk drug, pharmaceutical formulations, and, to a lesser extent, biological fluids. These methods are critical for quality control, stability studies, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this compound, often in combination with other drugs such as montelukast (B128269) sodium wikipedia.orgcenmed.comfishersci.camims.com. These methods typically involve C18 columns cenmed.commims.comfishersci.cauni.luwikipedia.org or specialized columns like Spherisorb CN fishersci.com or Hypersil BDS , with various mobile phase compositions. Common mobile phases include mixtures of phosphate (B84403) buffer and acetonitrile (B52724) fishersci.com, methanol, acetonitrile, and buffer wikipedia.org, or acetonitrile, methanol, and water cenmed.commims.com. Detection is usually performed using a UV or PDA detector at wavelengths such as 242 nm, 244 nm, 264 nm, or 226 nm, depending on the specific method and co-analytes cenmed.comfishersci.camims.comfishersci.cauni.luwikipedia.orgfishersci.com.
Many of these HPLC methods are stability-indicating, demonstrating the ability to separate rupatadine from its degradation products formed under various stress conditions (e.g., acid-base hydrolysis, oxidative degradation, thermal, and UV exposure) wikipedia.orgfishersci.cafishersci.com. Validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intraday and interday), accuracy, and robustness, are typically reported in accordance with ICH guidelines, ensuring the reliability and suitability of the methods for routine quality control cenmed.commims.comfishersci.cawikipedia.orgfishersci.com. For instance, one RP-HPLC method for this compound in bulk and tablet dosage forms showed linearity over a concentration range of 10-60 µg/mL with an R² value of 0.9996, LOD of 0.026 µg/mL, and LOQ of 0.056 µg/mL cenmed.comwikipedia.org.
High-Performance Thin Layer Chromatography (HPTLC) HPTLC methods offer a simple, cost-effective, and sensitive approach for the analysis of this compound in bulk and pharmaceutical formulations wikipedia.orgfishersci.cafishersci.commpg.dempg.de. Aluminium plates precoated with silica (B1680970) gel 60F254 are commonly used as the stationary phase mpg.dempg.dewikipedia.org. Mobile phase systems vary but include combinations like acetonitrile:water:formic acid (50:50:3 v/v) mpg.dewikipedia.org or toluene:methanol:triethylamine (4:1:0.2 v/v) mpg.de. Densitometric analysis is performed in absorbance mode, typically at 263 nm or 264 nm mpg.dempg.dewikipedia.org. HPTLC methods are also developed as stability-indicating, capable of resolving rupatadine from its degradation products under various stress conditions mpg.de.
UV Spectrophotometry Ultraviolet (UV) spectrophotometry provides simple, rapid, and economical methods for the quantitative analysis of this compound fishersci.cafishersci.canih.govuni.lunih.govmims.com. Various UV techniques, including zero-order, first-order derivative, second-order derivative, and area under curve (AUC) methods, have been established. This compound exhibits absorption maxima (λmax) around 263 nm fishersci.ca, 244 nm fishersci.ca, 214 nm nih.gov, or 232 nm mims.com depending on the solvent and method employed. Methanol and absolute alcohol are common solvents fishersci.cauni.lunih.govmims.com. These methods typically demonstrate linearity over concentration ranges such as 2-20 µg/mL (λmax 263 nm) fishersci.ca, 1-30 µg/mL (second-order derivative at 220.5 nm) uni.lu, or 1-30 µg/mL (first-order derivative at 214 nm and AUC at 245-255 nm) nih.gov.
Other Spectroscopic Methods Beyond the quantitative determination of this compound, other analytical techniques have been employed for its characterization. X-ray diffraction, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy have been utilized to identify and confirm the polymorphic crystalline forms of this compound in pharmaceutical raw materials wikipedia.org. These methods are crucial for ensuring the physical stability and consistent quality of the drug substance.
Table 2: Summary of Spectroscopic and Chromatographic Analytical Methods for this compound
| Method Type | Key Parameters | Linearity Range (µg/mL) | Recovery (%) | Notes | Reference |
| RP-HPLC | Column: Spherisorb CN (250x4.6mm, 5µ); Mobile Phase: Phosphate buffer pH 4.4:Acetonitrile (40:60); Flow: 1.5 mL/min; Detection: 242 nm (PDA) | 52.20 - 156.60 | 99.08 | Stability-indicating; validated as per ICH guidelines. | fishersci.com |
| RP-HPLC | Column: C18 (250x4.6mm i.d., 5µm); Mobile Phase: Acetonitrile:Methanol:Water (40:50:10 v/v/v); Flow: 1.0 mL/min; Detection: 244 nm (UV) | 10 - 60 | 99.06 - 100.60 | Simple, precise, and accurate for bulk and tablet forms; validated as per ICH guidelines. | cenmed.comwikipedia.org |
| RP-HPLC | Column: Hypersil BDS (150x4.6 mm, 5 μm); Mobile Phase: Gradient of Acetate buffer pH 6.0 and Methanol; Flow: 1.0 mL/min; Detection: 264 nm (PDA) | Not specified | Not specified | Stability-indicating for rupatadine and related substances. | |
| RP-HPLC (with Montelukast) | Column: Hiber@ Lichrosphere ® C18 (250×4.6 mm, 5 µ); Mobile Phase: Methanol:Potassium Di Hydrogen Phosphate buffer:Acetonitrile (50:30:20 v/v/v); Flow: 1 ml/min; Detection: 226 nm | 5 - 30 | 99.53 - 100.16 | For simultaneous estimation of rupatadine and montelukast in combined dosage form; validated as per ICH guidelines. | mims.com |
| HPTLC | Stationary Phase: Silica gel 60F254; Mobile Phase: Toluene:Methanol:Triethylamine (4:1:0.2 v/v); Detection: Densitometric at 264 nm | 400 - 1400 ng/band | Not specified | Stability-indicating; quantitative analysis in bulk drug and tablet formulation. | mpg.de |
| UV Spectrophotometry | Solvent: Methanol; Detection: 263 nm | 2 - 20 | 99.25 | Simple and sensitive for tablet dosage forms; Beer's law obeyed. | fishersci.ca |
| UV Spectrophotometry | Solvent: Absolute alcohol; Method: Second order derivative; Detection: 220.5 nm | 1 - 30 | 99.4 | Simple and precise for bulk and tablet forms; validated as per ICH guidelines. | uni.lu |
| UV Spectrophotometry | Solvent: Absolute alcohol; Methods: First order derivative (214 nm) & Area under curve (245-255 nm) | 1 - 30 | 99.4 - 101.4 | Simple, precise, and rugged for bulk drug and formulation; validated as per ICH guidelines. | nih.gov |
Emerging Research Areas and Unanswered Questions in this compound Science
While this compound is well-established for treating allergic rhinitis and chronic urticaria due to its dual H1-antihistamine and PAF-antagonist activity, ongoing research seeks to broaden its therapeutic scope and understand individual variability in response.
Novel Therapeutic Applications under Investigation for this compound
Rupatadine's pharmacological profile extends beyond its primary antihistaminic and PAF-antagonistic effects, encompassing broader anti-inflammatory and antioxidant properties wikipedia.orgnih.gov. It has been shown to inhibit mast cell degranulation induced by both immunological and non-immunological stimuli, as well as the release of inflammatory mediators such as leukotriene C4 (LTC4) from rat peritoneal mast cells and tumor necrosis factor (TNF)-α from human mast cell lines . This suggests a potential beneficial role in the late phase of allergic reactions and other inflammatory conditions .
An emerging area of investigation is the potential role of rupatadine in the context of viral infections, particularly those with significant inflammatory components. Recent studies have suggested its possible utility for COVID-19 prophylaxis, either alone or in combination with other PAF inhibitors, by dampening the release of proinflammatory mediators from mast cells in the lung, which are implicated in the pathogenesis of severe COVID-19 nih.govnih.gov. This highlights a broader interest in rupatadine's anti-inflammatory actions beyond traditional allergic diseases.
Pharmacogenomic and Personalized Medicine Approaches to this compound Response
While bioequivalence studies have been conducted to compare rupatadine formulations in different populations, such as healthy Chinese subjects, by evaluating pharmacokinetic parameters like maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), direct pharmacogenomic studies investigating the correlation between specific genetic variants (e.g., in CYP3A4) and rupatadine efficacy or adverse effects are not extensively reported in the current literature. The active metabolites of rupatadine undergo further metabolism, for example, 3-hydroxydesloratadine formation involves oxidation by CYP2C8 and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 . Understanding the genetic variations in these metabolic pathways could be critical for future personalized medicine approaches, but this remains an area requiring more focused research.
Remaining Research Gaps and Future Translational Opportunities for this compound
Despite significant advancements in understanding this compound, several research gaps and translational opportunities persist.
Remaining Research Gaps:
Clinical Relevance of Anti-inflammatory Effects : While in vitro and in vivo studies confirm rupatadine's anti-inflammatory properties beyond H1 and PAF antagonism, the full clinical relevance of these effects in diverse pathological settings warrants further investigation nih.gov.
Deeper Mechanism Exploration : Some studies highlight the need for a more in-depth exploration of the drug's mechanisms beyond its established dual antagonism, particularly in novel applications or complex disease states.
Absolute Bioavailability : The absolute bioavailability of rupatadine in humans has not been definitively established due to the absence of an intravenous formulation for comparative studies.
Diverse Population Studies : As a relatively newer antihistamine, more multicentric studies in various populations are needed to comprehensively assess its efficacy and tolerability across diverse genetic and environmental backgrounds.
Future Translational Opportunities:
Expanded Anti-inflammatory Applications : A more profound understanding of rupatadine's anti-inflammatory mechanisms could translate into novel therapeutic applications for other inflammatory conditions beyond allergic diseases, such as chronic inflammatory disorders or even certain autoimmune conditions.
Role in Emerging Infectious Diseases : The preliminary suggestion of its role in dampening inflammatory responses in viral infections like COVID-19 opens a significant translational avenue for investigating rupatadine's potential as an adjunctive therapy in managing the inflammatory sequelae of various emerging infectious diseases nih.govnih.gov.
Pharmacogenomics-Guided Therapy : Future research could focus on pharmacogenomic studies to identify genetic markers that predict individual responses to rupatadine, particularly concerning its metabolism by CYP enzymes. This could pave the way for personalized medicine approaches, allowing for tailored therapy to optimize efficacy and minimize variability in patient outcomes.
Pediatric Formulations and Extended Indications : While approved for children over 2 years in some regions, further research into specific pediatric formulations and the potential for extended indications in younger populations could be explored.
Addressing these research gaps will not only deepen the scientific understanding of this compound but also unlock new translational opportunities, potentially expanding its therapeutic utility and optimizing its application in clinical practice.
Overall Research Impact and Conclusion
Synthesis of Key Scientific Contributions of Rupatadine (B1662895) Fumarate (B1241708) Research
The scientific understanding of rupatadine fumarate's therapeutic utility is built upon its unique pharmacological profile, which combines potent histamine (B1213489) H1 receptor antagonism with platelet-activating factor (PAF) receptor antagonism patsnap.comdrugbank.com. Histamine H1 receptor antagonism is a cornerstone of antihistamine action, blocking the effects of histamine released during allergic reactions, which contributes to symptoms such as itching, swelling, vasodilation, and increased mucus production patsnap.com.
Beyond this, a crucial scientific contribution of rupatadine research lies in its effective antagonism of PAF receptors. PAF is a potent phospholipid mediator involved in various immune responses, including inflammation, platelet aggregation, and anaphylaxis patsnap.compatsnap.com. By blocking PAF receptors, this compound actively mitigates the inflammatory processes that often exacerbate allergic conditions patsnap.com. This dual action distinguishes rupatadine from many other second-generation antihistamines, offering a more comprehensive approach to managing allergic symptoms patsnap.compatsnap.com.
Furthermore, research has demonstrated rupatadine's other anti-inflammatory effects. These include the inhibition of mast cell degranulation and the release of various proinflammatory cytokines such as IL-5, IL-6, IL-8, TNF-α, and GM-CSF from activated human lymphocytes and mast cells nih.govtermedia.plhres.canih.gov. Studies have also shown its ability to block the chemotaxis of human eosinophils to eotaxin and neutrophils to PAF and LTB4, indicating its broad impact on allergic inflammation termedia.pl. The activity of rupatadine in inhibiting NFκβ activity, which is involved in proinflammatory cytokine production, further underscores its anti-inflammatory mechanism termedia.pl. This multifaceted action provides a robust scientific basis for its therapeutic effectiveness.
A notable study explored rupatadine's potential beyond traditional allergic conditions, investigating its efficacy in pulmonary fibrosis in rodent models. This research suggested that rupatadine could attenuate acute and chronic pulmonary fibrosis, improve lung function, ameliorate inflammatory responses, and decrease fibrotic animal death by attenuating PAF-mediated senescence plos.org. This highlights a broader scientific contribution, exploring potential new therapeutic avenues for rupatadine.
Implications of this compound Research for Allergic and Inflammatory Disease Management
The research surrounding this compound has significant implications for the management of allergic and inflammatory diseases. Its dual antagonism of histamine H1 and PAF receptors allows for more comprehensive control of symptoms compared to traditional antihistamines that primarily target only H1 receptors patsnap.compatsnap.com. This is particularly relevant in conditions where PAF plays a substantial role in pathogenesis, such as chronic idiopathic urticaria (CIU) and allergic rhinitis (AR) drugbank.compatsnap.com.
The ability of rupatadine to influence various mediators involved in allergic reactions, beyond just histamine and PAF, by inhibiting the release of cytokines and chemokines from mast cells and basophils, indicates its potential for broader anti-allergic effects patsnap.comtermedia.pl. This comprehensive anti-inflammatory profile suggests that rupatadine can address both immediate and late-phase allergic reactions, contributing to more effective disease management nih.gov.
Prospective Outlook for this compound in Pharmaceutical Science and Clinical Therapeutics
The prospective outlook for this compound in pharmaceutical science and clinical therapeutics appears promising. Its established efficacy and unique dual mechanism of action position it as a valuable asset in the evolving landscape of allergy and inflammatory disease management. The increasing prevalence of allergic diseases globally further underpins the demand for effective treatments like rupatadine verifiedmarketresearch.com.
Ongoing research continues to explore new formulations and potential applications of rupatadine. The development of biosimilar versions of this compound aims to improve accessibility and reduce the economic burden on patients, potentially expanding its reach in clinical practice frontiersin.orgverifiedmarketresearch.com. The approval and launch of rupatadine in new markets worldwide also contribute to its growing global presence verifiedmarketresearch.com.
Furthermore, the investigative studies into rupatadine's effects on conditions like pulmonary fibrosis, while still in preclinical stages, hint at its broader therapeutic potential beyond conventional allergic indications plos.org. This suggests that future research might uncover new therapeutic areas where its unique anti-inflammatory and anti-PAF properties could be beneficial. The sustained research into its molecular interactions and broader immunological effects could lead to a more nuanced understanding of its therapeutic benefits and pave the way for its use in a wider array of inflammatory conditions.
As pharmaceutical science advances, the dual-action mechanism of this compound serves as a model for developing novel agents that target multiple pathways in complex diseases. Continued research into its long-term effects, potential synergistic combinations, and its role in personalized medicine approaches will further define its prospective impact on clinical therapeutics.
Q & A
Basic: What are the key synthetic steps and analytical methods for verifying Rupatadine fumarate structure?
Answer:
this compound is synthesized via esterification, reduction, chlorination, alkylation, and salification, starting from 5-methyl nicotinic acid. The final product is confirmed using 1H-NMR (for hydrogen bonding patterns), mass spectrometry (MS) (for molecular weight verification), and infrared spectroscopy (IR) (for functional group identification). Total synthesis yields ~46.4%, with reaction conditions optimized for industrial scalability .
Basic: Which analytical techniques are recommended for purity assessment and quantification in bulk/formulations?
Answer:
- UV-Vis Spectrophotometry : Single-point standardization at 246 nm (linear range: 2–10 µg/mL; R² > 0.9995) .
- RP-HPLC : Stability-indicating methods using C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0), validated per ICH guidelines .
- DSC and FTIR : Used for excipient compatibility studies (e.g., melting point analysis at 215°C for this compound) .
Advanced: How can synthesis yield be optimized, and what factors contribute to variability?
Answer:
Key factors include:
- Catalyst selection : Reducing agents (e.g., NaBH4) and alkylation catalysts.
- Reaction time/temperature : Chlorination and alkylation steps are highly sensitive to temperature fluctuations.
- Purification : Recrystallization solvents (e.g., ethanol-water mixtures) impact yield and purity.
Experimental designs (e.g., factorial designs) can identify critical parameters, with total yields improved by optimizing stoichiometry and minimizing side reactions .
Advanced: How to resolve contradictions in pharmacological data (e.g., dual PAF/H1 receptor inhibition)?
Answer:
- In vitro assays : Use radioligand binding studies (Ki values: 0.55 µM for PAF, 0.1 µM for H1 receptors) to confirm dual inhibition .
- In vivo models : Compare histamine-induced bronchoconstriction in rodents with/without Rupatadine pretreatment. Discrepancies may arise from species-specific receptor expression or metabolite interference .
Formulation: What methodologies assess excipient compatibility in oral dispersible tablets (ODTs)?
Answer:
- DSC : Analyze melting point shifts in drug-excipient mixtures (e.g., this compound + mannitol).
- FTIR : Detect intermolecular interactions (e.g., hydrogen bonding) between APIs and disintegrants .
- Powder flow studies : Measure Carr’s index (<15% indicates good compressibility) and Hausner ratio (<1.25 for optimal flow) .
Advanced: How to design a bioequivalence study for this compound tablets?
Answer:
Adopt a randomized, open-label, four-period crossover design with healthy subjects under fasting/fed conditions. Key parameters:
- Pharmacokinetic metrics : AUC₀–t, Cmax, Tmax.
- Statistical analysis : 90% confidence intervals for geometric mean ratios (test vs. reference) within 80–125% .
Advanced: How to apply Quality by Design (QbD) in dissolution test optimization?
Answer:
- DoE factors : pH (1.2–6.8), surfactant concentration (0.01–0.1% SLS), apparatus type (basket vs. paddle).
- Response variables : Dissolution efficiency (DE30) and similarity factor (f2).
Castillo-Henríquez et al. (2019b) used a central composite design to establish optimal conditions (e.g., 900 mL pH 6.8 phosphate buffer, 50 rpm paddle speed) .
Advanced: How are deuterated analogs (e.g., Rupatadine D4 fumarate) used in pharmacokinetic studies?
Answer:
Deuterated compounds serve as internal standards in LC-MS/MS to enhance quantification accuracy. Rupatadine D4 fumarate (UR-12592 D4) improves detection sensitivity by reducing metabolic interference and isotopic effects .
Basic: What validation parameters are critical for analytical method compliance?
Answer:
- Specificity : No interference from excipients/degradants.
- Linearity : R² ≥ 0.995 across the analytical range.
- Precision : Intra-/inter-day %RSD < 2%.
- Accuracy : Recovery 98–102%.
- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, for UV methods .
Advanced: How to ensure data integrity in pharmacological studies?
Answer:
- Documentation : Raw data (e.g., chromatograms, receptor binding curves) must be archived with timestamps.
- Reproducibility : Independent replication of key experiments (e.g., histamine release assays in mast cells).
- Statistical rigor : Predefine significance thresholds (e.g., p < 0.05) and avoid post hoc data cherry-picking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
